molecular formula C8H9ClN2O3 B3104174 2-Chloro-4-isopropoxy-5-nitropyridine CAS No. 1462950-90-8

2-Chloro-4-isopropoxy-5-nitropyridine

Cat. No.: B3104174
CAS No.: 1462950-90-8
M. Wt: 216.62 g/mol
InChI Key: KRDGKHZNAHNYKH-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxy-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C8H9ClN2O3. It is characterized by the presence of a chlorine atom, an isopropoxy group, and a nitro group attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

2-Chloro-4-isopropoxy-5-nitropyridine is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The exact mechanism of action for 2-Chloro-4-isopropoxy-5-nitropyridine depends on its specific application. For example, in Suzuki–Miyaura coupling, it acts as a nucleophilic partner in transmetalation reactions with palladium catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxy-5-nitropyridine typically involves multiple steps. One common method starts with the nitration of pyridine to form 2-chloro-5-nitropyridine. This intermediate is then subjected to a substitution reaction with isopropanol under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyridines: Formed by nucleophilic substitution of the chlorine atom.

    Carbonyl Compounds: Formed by the oxidation of the isopropoxy group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isopropoxy-5-nitropyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the isopropoxy group distinguishes it from other nitropyridine derivatives, potentially enhancing its solubility and interaction with biological targets.

Properties

IUPAC Name

2-chloro-5-nitro-4-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-7-3-8(9)10-4-6(7)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDGKHZNAHNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.38 g of sodium isopropoxide are added to a solution of 2.6 g of 2.4-dichloro-5-nitropyridine in 39 ml of DMF. The reaction medium is stirred at ambient temperature for 1 h 15 and 3.18 g of sodium isopropoxide are added. The reaction medium is stirred for a further 15 minutes and then the mixture is poured into 200 ml of water and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 microns), elution being carried out with a heptane/ethyl acetate mixture (90/10 to 80/20). 1.78 g of 2-chloro-5-nitro-4-(propan-2-yloxy)pyridine are obtained in the form of a pale yellow solid.
Name
sodium isopropoxide
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Name
sodium isopropoxide
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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